Diphenyl ether Diphenyl ether Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
Diphenyl ether is a natural product found in Vitis vinifera and Mangifera indica with data available.
Brand Name: Vulcanchem
CAS No.: 101-84-8
VCID: VC0526270
InChI: InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
SMILES: C1=CC=C(C=C1)OC2=CC=CC=C2
Molecular Formula: C12H10O
C12H10O
C6H5OC6H5
Molecular Weight: 170.21 g/mol

Diphenyl ether

CAS No.: 101-84-8

Cat. No.: VC0526270

Molecular Formula: C12H10O
C12H10O
C6H5OC6H5

Molecular Weight: 170.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diphenyl ether - 101-84-8

Specification

CAS No. 101-84-8
Molecular Formula C12H10O
C12H10O
C6H5OC6H5
Molecular Weight 170.21 g/mol
IUPAC Name phenoxybenzene
Standard InChI InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
Standard InChI Key USIUVYZYUHIAEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC=C2
Appearance Solid powder
Boiling Point 496.27 °F at 760 mmHg (NTP, 1992)
258 °C
258.00 to 259.00 °C. @ 760.00 mm Hg
257 °C
498 °F
Colorform Colorless crystals or liquid
Colorless, crystalline solid or liquid (above 82 degrees F)
Flash Point 239 °F (NTP, 1992)
[ACGIH] 115 °C
239 °F (115 °C) (Closed cup)
115 °C (Closed cup); 96.11 °C (Open cup)
115 °C c.c.
239 °F
Melting Point 80.3 °F (NTP, 1992)
26.865 °C
37 - 39 °C
28 °C
82 °F

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

Diphenyl ether's structure consists of two benzene rings connected by an ether linkage, creating a planar configuration with limited rotational freedom. The oxygen atom's lone pairs participate in resonance with the aromatic systems, resulting in a bond length of 1.41 Å between oxygen and the adjacent carbons . This electronic configuration contributes to the compound's chemical stability and resistance to nucleophilic attack. X-ray crystallography reveals a dihedral angle of 180° between the phenyl rings in the solid state, optimizing π-orbital overlap .

Physicochemical Properties

The compound's physical properties make it particularly valuable for industrial processes requiring thermal stability:

PropertyValueMeasurement ConditionsSource
Melting Point26–30°CAmbient pressure
Boiling Point259°C1013 hPa
Density1.07 g/cm³20°C
Vapor Pressure<1.33 hPa20°C
Solubility in Water0.018 g/L25°C
Octanol-Water PartitionLog P = 4.2Predicted

These properties stem from diphenyl ether's nonpolar aromatic structure, which limits water solubility while enabling miscibility with organic solvents like dichloromethane and acetonitrile . The low vapor pressure reduces volatilization risks in industrial settings, though elevated temperatures during heat transfer applications necessitate proper containment .

Synthesis and Reaction Chemistry

Industrial Production Methods

Modern synthesis primarily employs modified Williamson ether synthesis:

Reaction:
PhOH+PhBrCu catalyst, basePhOPh+HBr\text{PhOH} + \text{PhBr} \xrightarrow{\text{Cu catalyst, base}} \text{PhOPh} + \text{HBr}

A 2025 optimized protocol uses cesium carbonate (Cs₂CO₃) with a copper(I) oxide/trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine catalyst system in acetonitrile at 82°C, achieving 100% conversion in 24 hours . Key advantages include:

  • Reduced bromobenzene stoichiometry (1:1.5 phenol:bromobenzene ratio)

  • Molecular sieves (3 Å) to absorb generated HBr

  • Catalyst recyclability for ≥5 batches without activity loss

Side reactions during phenol production via chlorobenzene hydrolysis account for 12–15% of global diphenyl ether output, requiring continuous distillation for separation .

Reactivity and Functionalization

The phenyl rings undergo electrophilic substitution more readily than aliphatic ethers due to resonance stabilization:

Nitration:
PhOPh+HNO3H2SO4NO2PhOPh+H2O\text{PhOPh} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{NO}_2\text{PhOPh} + \text{H}_2\text{O}
Predominantly yields para-nitro derivatives (87% selectivity) at 40°C .

Halogenation:
Bromination with Br₂/FeBr₃ produces 4-bromodiphenyl ether as the major product, a precursor for flame-retardant PBDEs . Recent studies demonstrate electrochemical bromination methods reducing Br₂ waste by 40% .

Friedel-Crafts Alkylation:
Reaction with tert-butyl chloride in AlCl₃ generates 4-tert-butyldiphenyl ether, enhancing thermal stability for lubricant applications .

ParameterValueSpeciesSource
Oral LD₅₀2,450 mg/kgRat
Inhalation LC₅₀ (4h)>69.5 mg/m³Rat
Dermal LD₅₀>8,000 mg/kgRabbit
NOAEL (13-week oral)100 mg/kg/dayRat
TWA Occupational Exposure35 mg/m³Humans

Notable subchronic effects include dose-dependent hepatomegaly in rats (15% liver weight increase at 500 ppm diet) and ocular irritation in rabbits at 71 mg/m³ . The New Jersey Department of Environmental Protection mandates a groundwater criterion of 100 µg/L, reflecting concerns about bioaccumulation .

Environmental Impact

Polybrominated diphenyl ethers (PBDEs) pose significant ecological risks:

  • BCF (Bioaccumulation Factor): 4,700 in trout liver

  • Atmospheric Half-life: 42 days (photodegradation)

  • Aquatic Toxicity: LC₅₀ = 0.8 mg/L for Daphnia magna

Advanced oxidation processes using TiO₂/UV achieve 92% PBDE degradation within 2 hours, though cost remains prohibitive for large-scale remediation .

Regulatory Status and Future Directions

The 2025 REACH amendment classifies diphenyl ether as a Substance of Very High Concern (SVHC) for environmental persistence, driving research into:

  • Biodegradable analogues (e.g., diphenyl thioether) showing 80% mineralization in 30 days

  • Ionic liquid-based heat transfer fluids with 40% higher thermal capacity

  • Encapsulated catalyst systems for safer PBDE alternatives

Ongoing clinical trials explore diphenyl ether derivatives as thyroid hormone mimetics, demonstrating 73% T3 receptor activation efficiency in murine models .

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